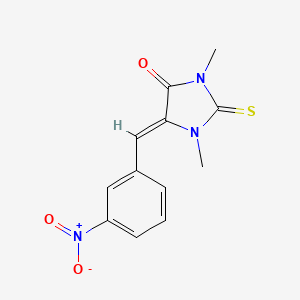![molecular formula C20H13NO3S2 B4580226 3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
This compound belongs to a class of molecules known for their potential in various biological activities. The interest in such compounds is driven by their unique structural framework, which allows for a wide range of chemical reactions and interactions, contributing to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. This method is noted for its convenience and efficiency, highlighting the adaptability of the synthesis process for these compounds (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Studies on the molecular structure of these compounds reveal complex supramolecular structures, including hydrogen-bonded dimers, chains of rings, and sheets. The wide C-C-C angle at the methine C atom linking the two rings is a notable feature, indicating significant structural flexibility and potential for varied chemical interactions (Delgado et al., 2005).
Chemical Reactions and Properties
The reactivity of similar thiazolidinones with nitrile oxides in pyridine solution has been explored, demonstrating their capacity to afford Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These reactions highlight the compound's versatility and its potential as a precursor for a variety of chemical transformations (Kandeel & Youssef, 2001).
Physical Properties Analysis
The crystal structure determination and physical properties of related compounds have been meticulously studied. The crystallization in a monoclinic system with specific crystal cell parameters and the non-planar structure as revealed by X-ray diffraction studies underscore the complex physical nature of these compounds (Yahiaoui et al., 2019).
Chemical Properties Analysis
Research into the chemical properties of thiazolidinone derivatives has focused on their potential biological activities, including antimicrobial and anti-inflammatory effects. These studies provide insight into the chemical behavior of these compounds under various conditions and their interactions with biological systems (Shelke et al., 2012).
Applications De Recherche Scientifique
Antidepressant and Anticonvulsant Effects of Related Compounds
Compounds with structural similarities, particularly those incorporating thiazolidin-4-one and chromen derivatives, have been explored for their pharmacological properties. A study on benzo[d]thiazol derivatives revealed that certain compounds exhibited significant antidepressant and anticonvulsant effects. For instance, derivatives 2c and 2d showed a notable decrease in immobility duration in a forced swimming test, suggesting potential antidepressant activity. Moreover, in the maximal electroshock seizure test, compounds 3n and 3q demonstrated significant anticonvulsant effects, with ED50 values and protective indices comparable to those of established medications like phenobarbital or valproate. The antidepressant activity of these compounds may be mediated through the increase in concentrations of serotonin and norepinephrine, highlighting the therapeutic potential of structurally similar compounds in treating depression and convulsions (Jin et al., 2019).
Propriétés
IUPAC Name |
(5E)-3-benzyl-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S2/c22-18-14(12-24-16-9-5-4-8-15(16)18)10-17-19(23)21(20(25)26-17)11-13-6-2-1-3-7-13/h1-10,12H,11H2/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMCYZATBDMDIP-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=COC4=CC=CC=C4C3=O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=COC4=CC=CC=C4C3=O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)
![ethyl N-[2-(ethylthio)benzoyl]glycinate](/img/structure/B4580153.png)
![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)
![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)
![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)
![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B4580211.png)


![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)
![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)